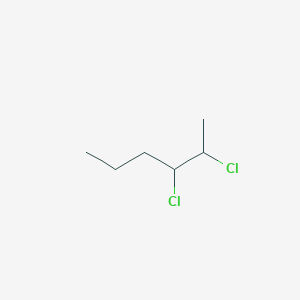

2,3-Dichlorohexane

描述

Contextualization of Vicinal Dihaloalkanes in Contemporary Chemical Research

Vicinal dihaloalkanes are a cornerstone of modern organic synthesis, serving as highly versatile intermediates. fiveable.me Their utility stems from the reactivity of the two carbon-halogen bonds, which can undergo a variety of transformations. A primary application is in elimination reactions to generate carbon-carbon double and triple bonds. For instance, dehydrohalogenation by treatment with a base can yield haloalkenes, and subsequent elimination can produce alkynes. libretexts.org Alternatively, dehalogenation using reagents like zinc dust leads to the formation of alkenes. libretexts.org

The stereochemical relationship between the two halogen atoms is crucial, as it often dictates the stereochemical outcome of these reactions, a concept of paramount importance in the synthesis of complex, stereochemically rich molecules such as natural products and pharmaceuticals. fiveable.me Contemporary research continues to explore novel and more efficient methods for the synthesis of vicinal dihaloalkanes. Recent advancements include the development of metal-free, photocatalytic strategies for the vicinal dichlorination and dibromination of olefins, which offer milder and more sustainable reaction conditions. chemrxiv.org

Historical Perspectives on Dihalogenated Hydrocarbons and their Significance

The study of halogenated hydrocarbons is deeply rooted in the history of organic chemistry, with the first systematic syntheses dating back to the 19th century. wikipedia.org These early investigations were pivotal in establishing fundamental principles of chemical structure, isomerism, and reaction mechanisms. The reactions of dihaloalkanes, for example, provided classic illustrations of substitution and elimination pathways.

Commercially, various halogenated hydrocarbons found extensive use throughout the 20th century as refrigerants (chlorofluorocarbons or CFCs), solvents for processes like dry cleaning, propellants, and pesticides. wikipedia.orgnc.govwikipedia.org However, the chemical stability that made many of these compounds so useful also led to significant environmental persistence. The discovery of the detrimental effect of CFCs on the ozone layer prompted international regulation, such as the Montreal Protocol, to phase out their use. candcs.de This history underscores the dual significance of dihalogenated hydrocarbons: their foundational role in advancing chemical science and the critical lessons learned regarding the environmental impact of chemical compounds.

Current Research Directions and Challenges Pertaining to 2,3-Dichlorohexane

Modern research pertaining to this compound and related vicinal dihalides focuses on overcoming specific synthetic challenges and expanding their utility. A primary challenge is the control of stereochemistry. This compound possesses two chiral centers, which gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). brainly.comchegg.comchegg.com The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. Achieving the selective synthesis of a single one of these isomers remains a significant objective for synthetic chemists.

Understanding the conformational preferences of these flexible molecules is another key research area, as the spatial arrangement of the atoms directly influences reactivity. Studies on the conformational structure of analogous molecules, such as the stereoisomers of 2,3-dichlorobutane (B1630595) and 3,4-dichlorohexane, utilize spectroscopic methods and calculations to predict the most stable conformers and rationalize reaction outcomes. researchgate.net Furthermore, there is a continuous drive to develop novel catalytic systems that can facilitate the transformation of such dihalides with greater efficiency, selectivity, and under more environmentally benign conditions. This includes using this compound as an intermediate for the synthesis of other compounds, such as 2-chloro-3-hexanol through hydrolysis. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound This table presents key properties of this compound, compiled from various chemical data sources. Note that some values are estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Cl₂ | echemi.comcymitquimica.comnih.gov |

| Molar Mass | 155.06 g/mol | nih.govnih.gov |

| CAS Number | 54305-87-2 | echemi.commolbase.com |

| Boiling Point | 163-175 °C (estimates vary) | chemblink.comlookchem.com |

| Density | ~1.05 g/cm³ | echemi.comlookchem.com |

| XLogP3 | 3.2 | nih.govnih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Table 2: Selected Synthetic Routes for this compound This table outlines documented methods for the synthesis of this compound.

| Starting Material(s) | Reagents/Catalyst | Conditions | Reported Yield | Source(s) |

| trans-2-Hexene (B1208433) | Manganese(IV) oxide, acetyl chloride, manganese(II) chloride | N,N-dimethyl-formamide, 30 °C, 4h | 95% | lookchem.com |

| trans-2-Hexene | Phenylselenyl chloride, tetrabutyl-ammonium chloride, chlorine | Tetrachloromethane, acetonitrile, heating, 0.33h | 62% | lookchem.com |

| 1,3-Dichloropropane | Sodium hydroxide (B78521) or potassium hydroxide | Copper or nickel catalyst | Not specified | echemi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dichlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILOKMKZRPIYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334656 | |

| Record name | 2,3-dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54305-87-2 | |

| Record name | 2,3-dichlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichlorohexane

Halogenation Approaches to Vicinal Dichlorides

Halogenation reactions represent the most direct methods for introducing chlorine atoms onto a hydrocarbon backbone. These can be broadly classified into reactions involving alkanes and those involving alkenes, with the latter offering greater control over regioselectivity and stereoselectivity.

Direct Chlorination of Hexane (B92381) and Related Alkanes

The direct chlorination of hexane using chlorine gas (Cl₂) under ultraviolet (UV) light or at high temperatures proceeds via a free-radical chain mechanism. smolecule.compearson.com This method is generally non-selective and leads to a mixture of monochlorinated and polychlorinated products. In the case of hexane, free-radical chlorination can produce several monochloro derivatives, including 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane. embibe.comdoubtnut.comdoubtnut.com The distribution of these isomers is influenced by the number of hydrogen atoms at each position and the relative stability of the resulting alkyl radicals (tertiary > secondary > primary).

Further chlorination of the monochlorinated hexanes can lead to the formation of various dichlorohexane isomers, including 2,3-dichlorohexane. However, achieving high selectivity for this compound through this method is exceptionally challenging due to the statistical nature of radical halogenation and the similar reactivity of the various C-H bonds in hexane. pearson.com The reaction typically results in a complex mixture of isomers that are difficult to separate, rendering this method less practical for the specific synthesis of this compound. google.com

| Reactant | Reaction Type | Potential Products | Selectivity for this compound |

|---|---|---|---|

| Hexane | Free-Radical Chlorination | 1-chlorohexane, 2-chlorohexane, 3-chlorohexane, various dichlorohexanes (including this compound), and polychlorinated hexanes | Low |

Stereoselective and Stereospecific Dichlorination of Unsaturated Hydrocarbons

The dichlorination of alkenes, specifically hexenes, provides a more controlled route to this compound. The presence of the double bond allows for regioselective and stereoselective addition of chlorine. The reaction of 2-hexene (B8810679) with chlorine is a prime example of an electrophilic addition that yields this compound. brainly.com

The addition of chlorine (Cl₂) to an alkene, such as 2-hexene, typically proceeds through an electrophilic addition mechanism. libretexts.orgyoutube.com The process is initiated by the polarization of the Cl-Cl bond as it approaches the electron-rich π-bond of the alkene. youtube.com This leads to the formation of a cyclic chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the former double bond. masterorganicchemistry.com

The reaction is stereoselective, with the two chlorine atoms adding to opposite faces of the double bond, a process known as anti-addition. libretexts.orgyoutube.commasterorganicchemistry.com This occurs because the chloride ion (Cl⁻), acting as a nucleophile, attacks one of the carbon atoms of the bridged chloronium ion from the side opposite to the bridging chlorine atom. masterorganicchemistry.com

The stereochemistry of the starting alkene dictates the stereochemistry of the resulting this compound:

trans-2-Hexene (B1208433) : The anti-addition of chlorine to trans-2-hexene results in the formation of meso-2,3-dichlorohexane.

cis-2-Hexene (B1348261) : The anti-addition of chlorine to cis-2-hexene yields a racemic mixture of (2R,3R)-dichlorohexane and (2S,3S)-dichlorohexane.

This stereospecificity makes the electrophilic addition to 2-hexene a highly predictable and valuable method for the synthesis of specific stereoisomers of this compound. acs.orgescholarship.org

| Starting Alkene | Addition Type | Product(s) |

|---|---|---|

| trans-2-Hexene | anti-Addition | meso-2,3-Dichlorohexane |

| cis-2-Hexene | anti-Addition | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorohexane |

While electrophilic addition is the more common pathway, radical-mediated dichlorination of alkenes can also occur, particularly under conditions that promote radical formation, such as high temperatures or the presence of radical initiators. These reactions can sometimes lead to a mixture of syn- and anti-addition products, reducing the stereoselectivity of the process. nih.gov

Recent advancements have explored electrocatalytic methods for the radical dichlorination of alkenes. For instance, a manganese-catalyzed electrochemical dichlorination using magnesium chloride (MgCl₂) as the chlorine source has been reported. acs.orgnih.gov This method proceeds via a metal-mediated chlorine atom transfer, offering an alternative to traditional electrophilic dichlorination. acs.org While this approach provides a sustainable and efficient route to vicinal dichlorides, controlling the stereoselectivity can be challenging, and mixtures of diastereomers may be obtained. researchgate.net

Overcoming the inherent preference for anti-addition in the dichlorination of alkenes is a significant synthetic challenge. illinois.edunih.gov A notable strategy for achieving syn-dichlorination involves the use of a selenium-based catalyst. illinois.edunih.govacs.orgresearchgate.net In a method developed by Denmark and coworkers, a catalytic amount of diphenyl diselenide ((PhSe)₂) is used in conjunction with a stoichiometric oxidant and a chloride source. nih.govnih.gov

The proposed mechanism involves the oxidation of the selenium catalyst to a higher valent state, which then reacts with the alkene. nih.govnih.gov This is followed by a sequence of steps that ultimately results in the net syn-addition of two chlorine atoms across the double bond. nih.gov This catalytic, stereospecific syn-dichlorination provides access to the diastereomers of this compound that are not accessible through the direct electrophilic addition of chlorine to 2-hexene. For example, syn-dichlorination of trans-2-hexene would yield the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorohexane, while the same reaction with cis-2-hexene would produce the meso-compound.

Synthesis via Functional Group Interconversions

An alternative approach to synthesizing this compound involves starting with a precursor that already contains oxygen functionalities at the C2 and C3 positions, such as a diol or an epoxide. These methods rely on the substitution of hydroxyl groups or the ring-opening of an epoxide with a chlorine source.

The conversion of a vicinal diol, such as 2,3-hexanediol, to this compound can be achieved using various reagents that are capable of replacing hydroxyl groups with chlorine atoms. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or concentrated hydrochloric acid (HCl) under appropriate conditions. For example, a method for preparing dichloroalkanes from diols involves reacting the diol with HCl gas in the presence of a catalyst like ammonium (B1175870) chloride. google.comgoogle.com

Similarly, 2,3-epoxyhexane can serve as a precursor to this compound. The ring-opening of the epoxide with a chloride nucleophile can be accomplished using various reagents. pdx.edupearson.com Treatment of the epoxide with hydrochloric acid or other chloride-donating reagents can lead to the formation of the corresponding chlorohydrin (a molecule containing both a chlorine atom and a hydroxyl group) or, under forcing conditions, the vicinal dichloride. acs.orgnih.gov The reaction of epoxides with reagents like phosphorus pentachloride has also been shown to yield vicinal dichlorides.

| Precursor | Reagents | Product |

|---|---|---|

| 2,3-Hexanediol | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), HCl/Ammonium chloride | This compound |

| 2,3-Epoxyhexane | Hydrochloric acid (HCl), Phosphorus pentachloride (PCl₅) | This compound |

Approaches Involving Vicinal Dichlorination of 2-Hexene

A common and direct method for the preparation of this compound is the electrophilic addition of chlorine (Cl₂) to 2-hexene. brainly.com In this reaction, the electron-rich double bond of the alkene attacks the chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion, resulting in the formation of the vicinal dichloride with the two chlorine atoms on adjacent carbons. libretexts.org

The reaction is typically carried out by bubbling chlorine gas through a solution of 2-hexene in an inert solvent, such as carbon tetrachloride or chloroform, at low temperatures to control the exothermicity of the reaction. thieme-connect.de The use of an inert solvent is crucial to prevent the participation of the solvent in the reaction, which could lead to the formation of byproducts. thieme-connect.de

The stereochemistry of this addition is typically anti, meaning the two chlorine atoms add to opposite faces of the original double bond. libretexts.org For example, the chlorination of trans-2-hexene would be expected to yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dichlorohexane (the meso compound), while the chlorination of cis-2-hexene would produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorohexane.

| Reactant | Reagent | Solvent | Conditions | Product | Stereochemistry |

| 2-Hexene | Chlorine (Cl₂) | Carbon Tetrachloride | Low Temperature | This compound | Anti-addition |

This table summarizes the general conditions for the vicinal dichlorination of 2-hexene.

Utilization of Hexane-2,3-diol

Another synthetic route to this compound involves the conversion of hexane-2,3-diol. This method relies on the substitution of the hydroxyl groups with chlorine atoms. Reagents commonly used for this transformation include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

When using thionyl chloride, the diol is typically reacted with an excess of the reagent, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. researchgate.net

Alternatively, reaction with concentrated hydrochloric acid can also achieve the dichlorination. This method often requires elevated temperatures and may proceed via an S_N1 or S_N2 mechanism, depending on the specific reaction conditions and the structure of the diol. google.com

| Reactant | Reagent | Conditions | Product |

| Hexane-2,3-diol | Thionyl Chloride (SOCl₂) | Typically with a base (e.g., pyridine) | This compound |

| Hexane-2,3-diol | Concentrated Hydrochloric Acid (HCl) | Elevated Temperature | This compound |

This table outlines the reagents for the conversion of hexane-2,3-diol to this compound.

The synthesis of various diols, including hexanediols, has been described in the literature, which can then serve as precursors for the corresponding dichloroalkanes. cdnsciencepub.com For instance, a general method for preparing 1,6-dichlorohexane (B1210651) from 1,6-hexanediol (B165255) involves reacting it with hydrogen chloride gas in the presence of a catalyst like ammonium chloride. google.com A similar principle can be applied to the synthesis of this compound from hexane-2,3-diol.

Stereochemical Characterization and Conformational Dynamics of 2,3 Dichlorohexane

Chiral Centers and the Elucidation of Stereoisomerism in 2,3-Dichlorohexane

The molecular structure of this compound features two chiral centers, which are carbon atoms bonded to four different substituent groups. Specifically, these are the carbon atoms at the second and third positions of the hexane (B92381) chain, to which the chlorine atoms are attached. The presence of two distinct chiral centers is the definitive factor that gives rise to stereoisomerism in this compound.

The number of possible stereoisomers for a molecule can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, a maximum of four stereoisomers are possible. These stereoisomers manifest as two pairs of enantiomers, which are also diastereomerically related to each other. The specific spatial arrangement, or configuration, of the chlorine and hydrogen atoms around these chiral centers dictates the particular stereoisomer. These configurations are designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in (R) and (S) assignments for each chiral center.

Diastereomeric and Enantiomeric Relationships of this compound Isomers

The four stereoisomers of this compound can be categorized into two distinct pairs based on their stereochemical relationship.

Analysis of (2R,3R)-2,3-Dichlorohexane and (2S,3S)-2,3-Dichlorohexane Enantiomers

The (2R,3R) and (2S,3S) isomers of this compound represent a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinguishing characteristic is their equal but opposite optical activity, meaning they rotate plane-polarized light to the same degree but in opposite directions.

| Property | (2R,3R)-2,3-Dichlorohexane | (2S,3S)-2,3-Dichlorohexane |

| Stereochemical Relationship | Enantiomer of (2S,3S) | Enantiomer of (2R,3R) |

| Chiral Center Configuration | C2: R, C3: R | C2: S, C3: S |

| Optical Activity | Dextrorotatory (+) or Levorotatory (-) | Equal but opposite rotation to (2R,3R) |

| Physical Properties | Identical to (2S,3S) | Identical to (2R,3R) |

Characterization of (2R,3S)-2,3-Dichlorohexane and (2S,3R)-2,3-Dichlorohexane Diastereomers

The isomers (2R,3S) and (2S,3R) also form an enantiomeric pair. However, the relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities.

It is important to note that the (2R,3S) and (2S,3R) isomers are sometimes referred to as a meso compound if the molecule as a whole possesses a plane of symmetry, rendering it achiral despite the presence of chiral centers. However, in the case of this compound, the propyl group at C3 and the ethyl group at C2 prevent the formation of a plane of symmetry, and thus (2R,3S) and (2S,3R) are chiral and form an enantiomeric pair.

| Property | (2R,3S)-2,3-Dichlorohexane | (2S,3R)-2,3-Dichlorohexane |

| Stereochemical Relationship | Enantiomer of (2S,3R) | Enantiomer of (2R,3R) |

| Chiral Center Configuration | C2: R, C3: S | C2: S, C3: R |

| Optical Activity | Dextrorotatory (+) or Levorotatory (-) | Equal but opposite rotation to (2R,3S) |

| Physical Properties | Identical to (2S,3R); Different from (2R,3R) & (2S,3S) | Identical to (2R,3S); Different from (2R,3R) & (2S,3S) |

Conformational Analysis and Energy Minima of this compound

Rotational Isomerism and Torsional Barriers

Rotation around the C2-C3 bond in this compound gives rise to various rotational isomers, or conformers. The energy of the molecule varies as this bond rotates, with certain conformations being more stable (lower in energy) than others. The energy required to rotate from one stable conformation to another is known as the torsional barrier. These barriers are a result of steric hindrance and electronic repulsion between substituent groups. For this compound, the interactions between the two chlorine atoms, as well as between the chlorine atoms and the alkyl groups, are the primary determinants of the rotational energy landscape.

Gauche and Anti Conformational Preferences

When viewing the molecule along the C2-C3 bond in a Newman projection, the relative positions of the two chlorine atoms are of particular interest. The conformation where the two chlorine atoms are 180° apart is termed the 'anti' conformation. The conformations where the chlorine atoms are 60° apart are known as 'gauche' conformations.

Generally, the anti conformation is more stable than the gauche conformation due to reduced steric strain and dipolar repulsion between the electronegative chlorine atoms. However, in some cases, gauche interactions can be stabilized by other factors. The relative energy of these conformers determines their population at a given temperature. The anti conformer is typically the global energy minimum, while the gauche conformers represent local energy minima.

| Conformation | Dihedral Angle (Cl-C2-C3-Cl) | Relative Energy | Key Interactions |

| Anti | ~180° | Lower | Minimized steric and dipolar repulsion between Cl atoms. |

| Gauche | ~60° | Higher | Increased steric and dipolar repulsion between Cl atoms. |

The conformational preferences can also be influenced by the specific stereoisomer. For instance, in the (2R,3R) and (2S,3S) enantiomers, the anti conformation is significantly favored. In the (2R,3S) and (2S,3R) diastereomers, the analysis is more complex due to the different spatial relationships between the substituents.

Influence of Vicinal Halogen Substituents on Conformational Equilibria

The conformational landscape of this compound is primarily dictated by rotation around the central C2-C3 bond. The presence of two vicinal chlorine substituents introduces a complex interplay of steric repulsions, dipole-dipole interactions, and potential hyperconjugative effects that govern the stability of the rotational isomers (rotamers). The analysis of these equilibria is best understood by examining the staggered conformations, which are significantly lower in energy than the eclipsed conformations. wizeprep.com These staggered conformers are chiefly the anti (or anti-periplanar) form, where the two chlorine atoms are positioned with a dihedral angle of approximately 180°, and the gauche (or synclinal) form, where this angle is about 60°. jst.go.jp

The relative population of these conformers is influenced by both the stereochemistry of the molecule—that is, whether it is the meso diastereomer or the chiral (enantiomeric) racemic pair—and the properties of the surrounding medium, such as the solvent.

Detailed research findings on the closely related analogue, 3,4-dichlorohexane, provide significant insight into the conformational dynamics of this compound. A comprehensive study utilizing infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy across a wide range of temperatures, combined with semiempirical energy calculations, has elucidated the conformational structures of the stereoisomers of 3,4-dichlorohexane. researchgate.net

For the meso isomer of 3,4-dichlorohexane, which possesses a plane of symmetry, two energetically equivalent gauche conformations (G and G') and one unique anti conformation (A) are possible. In the liquid state, both the anti and gauche forms coexist in equilibrium. However, upon crystallization into the solid state, only the anti conformer is observed. This indicates that the anti form is energetically favored, as the crystal lattice selects the most stable conformation.

For the racemic (chiral) isomer of 3,4-dichlorohexane, three stable staggered conformations exist: one anti (A) and two distinct gauche forms (G1 and G2). In the liquid phase, all three conformers are present. Similar to the meso form, the racemic isomer also crystallizes in the anti conformation, again highlighting its greater stability.

The energy difference (ΔE) between the anti and gauche conformers is a critical parameter. In vicinal dihaloalkanes, the anti conformer is generally more stable due to the minimization of steric hindrance between the two bulky halogen atoms. chemistrysteps.com However, electronic factors can sometimes favor the gauche form, a phenomenon known as the "gauche effect," which is particularly notable in molecules like 1,2-difluoroethane. wikipedia.org For dichlorinated alkanes, steric repulsion typically dominates. rsc.org

Spectroscopic studies on 3,4-dichlorohexane in the liquid phase have determined the energy difference between the more stable anti conformer and the gauche conformers. These findings are summarized in the table below and are considered highly indicative of the behavior of this compound.

| Isomer | More Stable Conformer | Less Stable Conformer | Energy Difference (ΔEg-a) (kcal/mol) | Method |

|---|---|---|---|---|

| meso-3,4-dichlorohexane | Anti | Gauche | 0.5 | IR Spectroscopy |

| racemic-3,4-dichlorohexane | Anti | Gauche | 0.6 | IR Spectroscopy |

Data derived from spectroscopic analysis of 3,4-dichlorohexane, a close structural analogue of this compound. researchgate.net

The data clearly shows that for both the meso and racemic isomers, the anti conformation is more stable than the gauche conformations by approximately 0.5-0.6 kcal/mol. This energy difference is modest, allowing for a dynamic equilibrium at room temperature where a significant population of gauche conformers exists. The slightly larger energy difference in the racemic isomer compared to the meso isomer suggests subtle differences in the steric interactions within their respective gauche conformations.

Reaction Mechanisms and Synthetic Applications of 2,3 Dichlorohexane

Nucleophilic Substitution Reactions of 2,3-Dichlorohexane

Nucleophilic substitution reactions involve the replacement of one or both chlorine atoms by a nucleophile, an electron-rich species. youtube.com These reactions are fundamental in organic synthesis for introducing new functional groups into a molecule. youtube.com

The mechanistic pathway of nucleophilic substitution for this compound is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the structure of the substrate itself. byjus.com As a secondary alkyl halide, this compound can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism. byjus.com

SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. youtube.comyoutube.com This pathway is favored by strong, unhindered nucleophiles (e.g., hydroxide (B78521), methoxide) and polar aprotic solvents. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comgacariyalur.ac.in Steric hindrance is a significant factor; the nucleophile must approach from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry at the reaction center. chemicalnote.combyjus.com

SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the C-Cl bond breaking to form a secondary carbocation intermediate. byjus.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com The SN1 pathway is favored by weak nucleophiles (like water or alcohols) and polar protic solvents, which can stabilize the carbocation intermediate. youtube.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide. youtube.com Because the carbocation is planar, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers (racemization). youtube.com

Regioselectivity , the preference for reaction at one site over another, is a key consideration. In this compound, the two chlorine atoms are on secondary carbons (C2 and C3). The electronic environments are similar, but subtle differences in steric hindrance or reaction conditions could lead to preferential substitution at one position. However, in many cases, a mixture of products resulting from attack at both C2 and C3 would be expected.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | Unimolecular (Rate = k[Substrate]) youtube.com | Bimolecular (Rate = k[Substrate][Nucleophile]) chemicalnote.com |

| Stereochemistry | Racemization youtube.com | Inversion of configuration byjus.com |

The hydrolysis of this compound is a classic example of nucleophilic substitution that can lead to the formation of hexanol derivatives. byjus.com When treated with water or an aqueous solution of a base like sodium hydroxide, the chlorine atoms are replaced by hydroxyl (-OH) groups to yield 2,3-hexanediol. savemyexams.comdoubtnut.com

The choice of reaction conditions dictates the mechanism.

With a strong base (e.g., aqueous NaOH): The reaction is likely to proceed via an SN2 mechanism, where the hydroxide ion acts as the strong nucleophile.

With a weak nucleophile (e.g., water): The reaction would favor an SN1 pathway, proceeding through a carbocation intermediate. byjus.com

It is important to note that elimination reactions can compete with substitution, especially at higher temperatures, potentially leading to the formation of alkenes. byjus.com

This compound can be used to synthesize a variety of other organo-chlorine compounds by carefully controlling the reaction conditions to achieve monosubstitution or by using nucleophiles that introduce other functional groups. wikipedia.org By using a stoichiometric amount of a nucleophile, it is possible to replace just one of the chlorine atoms, leaving the other intact. This results in a molecule with two different functional groups, a valuable intermediate in organic synthesis.

| Nucleophile | Reagent Example | Monosubstitution Product | Disubstitution Product |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH (aq) | 3-Chlorohexan-2-ol / 2-Chlorohexan-3-ol | Hexane-2,3-diol |

| Alkoxide (RO⁻) | NaOCH₃ | 3-Chloro-2-methoxyhexane / 2-Chloro-3-methoxyhexane | 2,3-Dimethoxyhexane |

| Cyanide (CN⁻) | NaCN | 3-Chloroheptanenitrile / 2-Chloro-2-propylbutanenitrile | 2,3-Dicyanohexane |

| Ammonia (NH₃) | NH₃ | 3-Chlorohexan-2-amine / 2-Chlorohexan-3-amine | Hexane-2,3-diamine |

Elimination Reactions of this compound

Elimination reactions, also known as dehydrohalogenation, involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. youtube.com For a vicinal dihalide like this compound, elimination can occur once to form a chloroalkene or twice to form an alkyne, depending on the reaction conditions. unacademy.com

Similar to substitution, elimination reactions can proceed through two primary mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular). pharmaguideline.com

E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the C-Cl bond breaks and a π-bond is formed. dalalinstitute.comlibretexts.org The reaction rate is second-order, depending on both the substrate and the base. dalalinstitute.com The E2 mechanism is favored by strong, bulky bases (such as potassium tert-butoxide) and high temperatures. chemistrysteps.com

E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 pathway. pharmaguideline.comlibretexts.org In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org The E1 reaction is favored by weak bases and polar protic solvents and competes directly with the SN1 reaction. chemistrysteps.com The rate is first-order, depending only on the substrate concentration. pharmaguideline.com

With vicinal dihalides, a double elimination can be achieved using a very strong base, such as sodium amide (NaNH₂), to produce an alkyne. unacademy.com

The stereochemistry of the alkene product is a critical aspect of elimination reactions, particularly for the E2 mechanism. chemistrysteps.com

E2 Stereochemistry: The E2 reaction is stereospecific and requires a specific spatial arrangement of the proton being removed and the leaving group. They must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comamazonaws.com This requirement dictates the stereochemistry of the resulting alkene. Depending on the stereoisomer of the this compound starting material, different E/Z isomers of the product (e.g., 2-chloro-2-hexene or 3-chloro-2-hexene) will be formed. libretexts.org

E1 Stereochemistry: The E1 reaction is not stereospecific because it proceeds through a planar carbocation intermediate. libretexts.org After the carbocation forms, there is free rotation around the single bonds. The base will typically remove a proton in a way that leads to the most stable, thermodynamically favored alkene, which is usually the trans (E) isomer due to reduced steric strain. slideshare.net

According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orgamazonaws.com However, the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product. youtube.com

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Base Strength | Weak base (e.g., H₂O, ROH) | Strong base (e.g., OH⁻, RO⁻) |

| Kinetics | First-order (Rate = k[Substrate]) pharmaguideline.com | Second-order (Rate = k[Substrate][Base]) dalalinstitute.com |

| Mechanism Steps | Two steps (via carbocation) libretexts.org | One concerted step dalalinstitute.com |

| Stereochemistry | Not stereospecific; forms the more stable (Zaitsev) alkene libretexts.org | Stereospecific; requires anti-periplanar geometry chemistrysteps.com |

| Competing Reaction | SN1 | SN2 |

Base-Promoted Elimination Stereochemistry

The base-promoted elimination of this compound proceeds via the E2 (bimolecular elimination) mechanism, which has strict stereochemical requirements. For the reaction to occur, the proton being abstracted and the leaving group (a chlorine atom) must be oriented in an anti-periplanar conformation. organicchemistrytutor.com This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. This specific geometric arrangement is necessary for the simultaneous breaking of the C-H and C-Cl bonds and the formation of the new π-bond of the alkene. utexas.edu

The anti-periplanar requirement dictates the stereochemical outcome of the elimination. Since this compound has two chiral centers, its stereoisomers ((2R,3R), (2S,3S), (2R,3S)-meso, and (2S,3R)-meso) will yield different products upon reaction with a strong base. The free rotation around the C2-C3 bond allows the molecule to adopt the necessary conformation for elimination.

For a given stereoisomer, elimination of HCl can occur in two ways, leading to either 2-chloro-3-hexene or 3-chloro-2-hexene, depending on whether a proton is removed from C2 or C3, respectively. The stereochemistry of the resulting alkene (E or Z) is determined by the specific conformation that satisfies the anti-periplanar rule. For instance, in the (2R,3R)-isomer, to eliminate the chlorine at C3, the molecule must rotate so that the hydrogen at C2 is anti-periplanar to it. The relative positions of the remaining substituents in this conformation will determine the geometry of the resulting double bond.

A subsequent elimination can occur with a stronger base, such as sodium amide (NaNH₂), to form an alkyne. chemistrysteps.comlibretexts.org The initial elimination forms a vinyl halide, which is less reactive than the starting dihalide, thus requiring more forceful conditions for the second elimination. chemistrysteps.com

Table 1: Predicted Stereochemical Outcomes of E2 Elimination

| Starting Stereoisomer | Base | Potential Intermediate(s) | Final Product(s) (with strong base) |

|---|---|---|---|

| (2R,3R)-2,3-dichlorohexane | RO⁻ | (E)- and (Z)- chlorohexenes | 2-Hexyne, 3-Hexyne |

| (2S,3S)-2,3-dichlorohexane | RO⁻ | (E)- and (Z)- chlorohexenes | 2-Hexyne, 3-Hexyne |

Note: The exact ratio of E/Z isomers and the final alkyne products depends on the specific base used and reaction conditions.

Reductive Dehalogenation Strategies

Conversion to Saturated Alkanes

Reductive dehalogenation provides a direct route to convert this compound into its corresponding saturated alkane, hexane (B92381). This transformation involves the replacement of both chlorine atoms with hydrogen atoms. Several methods are effective for this purpose.

One common laboratory method is the reaction with zinc dust in an acidic solvent like acetic acid. youtube.com Zinc metal acts as a reducing agent, transferring electrons to the carbon-chlorine bonds, which leads to their cleavage and the formation of a transient organozinc intermediate that subsequently yields the alkane. stackexchange.com

Another powerful method is catalytic hydrogenation. tcichemicals.com This process involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). organic-chemistry.orgyoutube.com The hydrogen molecules are adsorbed onto the catalyst surface, where they add across the carbon-chlorine bonds, resulting in the formation of hexane and hydrochloric acid. youtube.com This method is highly efficient and is widely used in both laboratory and industrial settings for the reduction of various functional groups. tcichemicals.com

Table 2: Reagents for Conversion of this compound to Hexane

| Reagent/Method | Description |

|---|---|

| Zn / CH₃COOH | Zinc dust in acetic acid provides a classical method for the reduction of alkyl halides. |

| H₂ / Pd/C | Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for dehalogenation. organic-chemistry.org |

| LiAlH₄ | Lithium aluminum hydride is a potent reducing agent capable of reducing alkyl halides to alkanes. |

Selective Dechlorination Methodologies

Selective dechlorination, the removal of one chlorine atom while retaining the other, is a challenging synthetic task for vicinal dihalides like this compound. The similar chemical environment of the two chlorine atoms makes differentiation difficult. However, achieving such selectivity is valuable as it provides access to monochlorinated alkanes, which are useful synthetic intermediates.

Strategies for selective monodechlorination often rely on precise control of reaction conditions or the use of specific reagents. For example, using a stoichiometric amount of a reducing agent might favor the formation of the monochlorinated product, although mixtures are common.

Catalytic transfer hydrogenation could offer a pathway for selective dechlorination. In this method, a hydrogen donor (like formic acid or isopropanol) is used in conjunction with a transition metal catalyst. By carefully selecting the catalyst and reaction conditions, it may be possible to achieve a degree of selectivity. For instance, selective hydrogenation dechlorination has been demonstrated in other systems, such as the conversion of 2,3,6-trichloropyridine to 2,3-dichloropyridine, where catalyst choice and reaction control are key to the product's yield and quality. cabidigitallibrary.org

Another approach involves organotin hydrides, such as tributyltin hydride (Bu₃SnH), which are known for their ability to perform radical-mediated reductions of alkyl halides. While typically used for complete dehalogenation, careful modulation of the reaction stoichiometry and conditions could potentially favor the monochlorinated product.

This compound as a Precursor in Complex Organic Synthesis

Role as an Intermediate in Multi-Step Synthetic Sequences

This compound serves as a versatile intermediate in multi-step organic synthesis, acting as a bridge between simple starting materials and more complex target molecules. chemicalbook.com A common synthetic strategy involves the initial formation of this compound from a more readily available precursor, such as 2-hexene (B8810679). The chlorination of an alkene is a standard and high-yielding reaction, providing a straightforward entry to the vicinal dichloride. libretexts.org

Once formed, the dichloride can be transformed into a variety of other functional groups. libretexts.org This two-step sequence—alkene to dichloride to a new functional group—is a common tactic in synthesis. libretexts.org For example, the conversion of 2-hexene to this compound, followed by a double elimination to yield 2-hexyne or 3-hexyne, represents a classic multi-step pathway where the dichloride is a crucial, albeit transient, intermediate. libretexts.org This allows chemists to change the carbon skeleton's saturation level and introduce reactivity at specific positions. The ability to convert a simple alkene into an alkyne, diene, or diol via the dichloride intermediate makes it a valuable component in the synthetic chemist's toolbox. libretexts.org

Applications in the Synthesis of Diverse Organic Molecules

The presence of two reactive chlorine atoms makes this compound a valuable precursor for a range of organic molecules. Its synthetic utility is primarily demonstrated through elimination and substitution reactions.

Synthesis of Alkynes: One of the most significant applications of this compound is in the synthesis of alkynes. Treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, induces two successive E2 elimination reactions (dehydrohalogenation). chemistrysteps.comyoutube.com This process first generates a chloroalkene intermediate, which then undergoes a second elimination to form the carbon-carbon triple bond of either 2-hexyne or 3-hexyne. libretexts.org

Synthesis of Dienes: Under different conditions, a double dehydrohalogenation can lead to the formation of conjugated dienes, such as 2,3-hexadiene or 1,3-hexadiene, depending on the base and potential for rearrangement. The synthesis of dienes is a cornerstone of organic chemistry due to their utility in cycloaddition reactions like the Diels-Alder reaction. nih.govresearchgate.net

Synthesis of Epoxides and Diols: While not as common as elimination, the chlorine atoms can be replaced via nucleophilic substitution. For example, hydrolysis under appropriate conditions could lead to the formation of 2,3-hexanediol. If one chlorine is first substituted by a hydroxyl group to form a chlorohydrin, subsequent treatment with a base can induce an intramolecular Williamson ether synthesis to yield an epoxide. organicchemistrytutor.com

Table 3: Synthetic Transformations of this compound

| Target Molecule Class | Reagents | Reaction Type |

|---|---|---|

| Alkynes (e.g., 2-Hexyne) | 1. NaNH₂ (excess) / NH₃2. H₂O | Double E2 Elimination chemistrysteps.com |

| Dienes (e.g., 1,3-Hexadiene) | Strong, bulky base (e.g., t-BuOK) | Double E2 Elimination |

| Diols (e.g., 2,3-Hexanediol) | H₂O / Na₂CO₃ (hydrolysis) | Nucleophilic Substitution (Sₙ2) |

Advanced Spectroscopic and Chromatographic Techniques for 2,3 Dichlorohexane Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2,3-dichlorohexane, which has two stereocenters (C2 and C3), NMR is particularly powerful for distinguishing between its diastereomeric forms: the meso compound and the enantiomeric (dl) pair.

The ¹H NMR spectrum of this compound provides critical information based on chemical shifts, signal integration, and spin-spin coupling patterns. The electronegative chlorine atoms significantly influence the spectrum by deshielding adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to a simple alkane.

The protons on C2 and C3 (H-2 and H-3) are the most deshielded, typically resonating in the 3.5-4.5 ppm range. The methylene (B1212753) protons on C4 (H-4) and C5 (H-5), and the methyl protons on C1 (H-1) and C6 (H-6), appear further upfield.

The splitting pattern (multiplicity) of each signal, governed by the n+1 rule, reveals the number of neighboring protons and is crucial for confirming the connectivity.

H-1 (CH₃): A doublet, as it is coupled to the single proton on C2.

H-2 (-CHCl-): A complex multiplet due to coupling with the H-1 protons and the H-3 proton.

H-3 (-CHCl-): A complex multiplet due to coupling with the H-2 proton and the H-4 protons.

H-4 (-CH₂-): A multiplet, coupled to protons on C3 and C5.

H-5 (-CH₂-): A multiplet, coupled to protons on C4 and C6.

H-6 (CH₃): A triplet, as it is coupled to the two protons on C5.

The exact chemical shifts and coupling constants will differ between the meso and dl diastereomers due to their different spatial arrangements, allowing for their differentiation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| H-1 (CH₃) | ~1.5 - 1.7 | Doublet (d) | H-2 |

| H-2 (CHCl) | ~3.8 - 4.2 | Multiplet (m) | H-1, H-3 |

| H-3 (CHCl) | ~3.9 - 4.3 | Multiplet (m) | H-2, H-4 |

| H-4 (CH₂) | ~1.6 - 1.9 | Multiplet (m) | H-3, H-5 |

| H-5 (CH₂) | ~1.4 - 1.6 | Multiplet (m) | H-4, H-6 |

| H-6 (CH₃) | ~0.9 - 1.1 | Triplet (t) | H-5 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, this technique is highly effective for distinguishing between stereoisomers.

Meso-2,3-dichlorohexane: Possesses a plane of symmetry. Consequently, C1 is equivalent to C6, C2 to C5, and C3 to C4, leading to only three distinct signals in the ¹³C NMR spectrum.

dl-2,3-dichlorohexane (enantiomeric pair): Lacks a plane of symmetry. All six carbon atoms are chemically non-equivalent, resulting in six distinct signals.

The chemical shifts are influenced by the attached chlorine atoms, with the chlorinated carbons (C2 and C3) appearing significantly downfield (typically 55-70 ppm).

| Carbon | Predicted Shift (meso) | Predicted Shift (dl pair) |

|---|---|---|

| C1 | Signal 1 (~20-25 ppm) | Signal 1 (~20-25 ppm) |

| C6 | Signal 2 (~10-15 ppm) | |

| C2 | Signal 2 (~60-68 ppm) | Signal 3 (~60-68 ppm) |

| C5 | Signal 4 (~25-35 ppm) | |

| C3 | Signal 3 (~62-70 ppm) | Signal 5 (~62-70 ppm) |

| C4 | Signal 6 (~30-40 ppm) |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are spin-coupled, typically through two or three bonds. For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the hexane (B92381) chain connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu For instance, the methyl protons at H-1 would show an HMBC correlation to both C2 and C3, providing further proof of the placement of the chlorine atoms.

| Experiment | Correlating Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-2 ↔ H-3; H-3 ↔ H-4 | Confirms adjacent proton connectivity along the carbon backbone. |

| HSQC | ¹H ↔ ¹³C (¹J) | H-2 ↔ C2; H-3 ↔ C3 | Assigns protons to their directly bonded carbons. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | H-1 ↔ C2; H-1 ↔ C3; H-4 ↔ C2 | Confirms connectivity across multiple bonds and placement of functional groups. |

NMR spectroscopy is an excellent method for quantifying mixtures of diastereomers without the need for chromatographic separation. Since the meso and dl forms of this compound are diastereomers, they have distinct physical properties and, therefore, distinct NMR spectra. By identifying unique, well-resolved signals for each diastereomer in both the ¹H and ¹³C spectra, the relative ratio can be determined by integrating the corresponding peaks in the ¹H NMR spectrum. For example, if the C1 methyl signal for the meso isomer appears at a slightly different chemical shift than for the dl isomer, the ratio of their integrals directly reflects the molar ratio of the two forms in the sample.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and analyzing the conformational isomers (conformers) that arise from rotation around single bonds. For this compound, the most significant vibrational modes are the C-H and C-Cl stretching and bending frequencies.

The C-Cl stretching vibrations are particularly informative. They typically appear in the fingerprint region of the IR spectrum, between 600 and 800 cm⁻¹. The exact frequency of the C-Cl stretch is sensitive to the local molecular geometry. researchgate.net

Rotation around the C2-C3 and C3-C4 bonds in this compound leads to various conformers, primarily distinguished by the dihedral angle between the two chlorine atoms (anti or gauche). Research on analogous compounds like 2,3-dichlorobutane (B1630595) and 3,4-dichlorohexane has shown that different conformers exhibit distinct C-Cl stretching frequencies. researchgate.netebyte.it

Anti-periplanar (trans) conformers: In this arrangement, the two chlorine atoms are 180° apart. This conformation often results in a C-Cl stretching mode that is Raman active but weak or inactive in the IR spectrum due to molecular symmetry.

Synclinal (gauche) conformers: Here, the dihedral angle between the chlorines is approximately 60°. This less symmetric arrangement typically gives rise to two distinct C-Cl stretching frequencies, both of which are active in the IR and Raman spectra.

By analyzing the vibrational spectra, often at different temperatures to shift the conformational equilibrium, it is possible to identify the conformers present in a sample and estimate their relative stabilities. researchgate.net

Applications in Identifying Specific Isomers of 2,3-Dichlorohexaneepa.gov

The structural complexity of this compound arises from its two chiral centers at the second and third carbon atoms, leading to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form an enantiomeric pair, as do the (2R,3S) and (2S,3R) isomers. These pairs of enantiomers are diastereomers of each other. Advanced analytical techniques are crucial for the separation and identification of these specific isomers.

Gas chromatography (GC), particularly with a chiral stationary phase, is a primary tool for resolving these stereoisomers. nih.gov The separation relies on the differential interaction between the chiral analyte and the chiral environment of the column's stationary phase, leading to different retention times for each enantiomer. researchgate.net Spectroscopic methods, when coupled with chromatography, provide definitive structural identification of the separated isomers.

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. It is also highly effective for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The molecular formula of this compound is C6H12Cl2. Using the masses of the most abundant isotopes (¹²C, ¹H, and ³⁵Cl), HRMS can confirm the exact mass. The calculated monoisotopic mass of this compound is 154.0316 Da. nih.gov This high level of precision enables the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition.

Table 1: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂Cl₂ |

| Average Mass | 155.06 g/mol |

| Monoisotopic Mass | 154.0316058 Da |

Data sourced from PubChem. nih.gov

Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged particles. The resulting pattern of fragments is unique to the molecule's structure and serves as a "fingerprint" for its identification. chemguide.co.uk For halogenated compounds like this compound, the fragmentation is predictable based on established chemical principles. libretexts.org

A key feature in the mass spectrum of a dichloro-compound is the isotopic pattern caused by the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

Common fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the carbon-carbon bond adjacent to a carbon bearing a chlorine atom. This is a favored pathway. libretexts.org

Loss of a chlorine radical (•Cl): This would result in a fragment ion with an m/z corresponding to [C₆H₁₂Cl]⁺.

Loss of hydrogen chloride (HCl): A common elimination reaction for alkyl halides, leading to a fragment ion [C₆H₁₁Cl]⁺.

Cleavage of the C-C bond between the chlorinated carbons: This could lead to various smaller fragment ions.

Cleavage of other C-C bonds: For example, loss of an ethyl radical ([C₂H₅]•) or a propyl radical ([C₃H₇]•) would produce significant fragment ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Possible Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 125 | [C₆H₁₂Cl]⁺ | Loss of •Cl |

| 119 | [C₆H₁₁Cl]⁺ | Loss of HCl |

| 113 | [C₅H₁₀Cl]⁺ | Loss of •CH₃ and subsequent cleavage |

| 91 | [C₄H₈Cl]⁺ | Cleavage of C2-C3 bond, loss of C₂H₄Cl |

| 63 | [C₂H₄Cl]⁺ | Cleavage of C3-C4 bond |

| 56 | [C₄H₈]⁺ | Loss of two HCl molecules |

Note: Fragments containing one chlorine atom will exhibit an M/M+2 pattern with a ~3:1 intensity ratio. Fragments with two chlorine atoms will show an M/M+2/M+4 pattern.

Gas Chromatography (GC) and High-Resolution Separation of Isomers

Gas chromatography is the premier technique for separating the volatile isomers of this compound. Its high resolving power is essential for distinguishing between compounds with very similar physical properties.

Chiral Gas Chromatography for Enantiomeric Purity Assessment

To separate the enantiomeric pairs of this compound, chiral gas chromatography is required. This technique utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which creates a chiral environment within the GC column. gcms.cz The enantiomers of this compound form transient diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times, allowing for their separation and quantification. researchgate.net This is critical for assessing the enantiomeric purity of a sample, as different enantiomers can have distinct biological activities. nih.gov

Commonly used CSPs for separating halogenated hydrocarbons include derivatized β- and γ-cyclodextrins. The choice of the specific cyclodextrin derivative and its functional groups is critical for achieving optimal enantioseparation. gcms.cz

Optimization of Chromatographic Conditions for Isomer Resolutionnih.gov

Achieving baseline separation of all four stereoisomers of this compound requires careful optimization of the gas chromatographic conditions. The goal is to maximize the resolution between adjacent peaks. Key parameters that must be optimized include:

Stationary Phase: The choice of GC column is paramount. For separating diastereomers (e.g., the (2R,3R)/(2S,3S) pair from the (2R,3S)/(2S,3R) pair), a non-chiral column of appropriate polarity may suffice. For separating all four stereoisomers, a chiral stationary phase is necessary.

Column Temperature and Temperature Programming: The oven temperature affects the volatility of the analytes and their interaction with the stationary phase. A lower initial temperature can improve the separation of volatile compounds. A slow temperature ramp rate often enhances resolution between closely eluting peaks. gcms.cz

Carrier Gas Flow Rate (Linear Velocity): The speed of the carrier gas (e.g., helium or hydrogen) through the column impacts chromatographic efficiency. Optimizing the linear velocity can minimize peak broadening and improve resolution. For many chiral separations, increasing the linear velocity beyond the point of maximum efficiency can sometimes improve the resolution between enantiomeric pairs. gcms.cz

Column Dimensions: Longer columns with smaller internal diameters generally provide higher resolution, although they also lead to longer analysis times and require higher inlet pressures.

Table 3: Parameters for Optimization of GC Separation of this compound Isomers

| Parameter | Objective | Typical Considerations |

|---|---|---|

| Stationary Phase | Achieve differential interaction with isomers | Cyclodextrin-based chiral phases (e.g., Rt-bDEXse, Rt-bDEXsm) for enantiomers; polar phases for diastereomers. |

| Temperature Program | Balance retention time and resolution | Start at a low initial temperature (e.g., 40-60°C), use a slow ramp rate (e.g., 1-5°C/min). |

| Carrier Gas | Optimize efficiency and speed | Hydrogen or Helium. Optimize linear velocity (e.g., 40-80 cm/sec for hydrogen). |

| Column Length/ID | Increase theoretical plates | 30-60 m length, 0.25 mm internal diameter are common starting points for complex separations. |

By systematically adjusting these parameters, a robust and reliable method can be developed for the complete separation and analysis of all this compound isomers.

Computational Chemistry and Theoretical Modeling of 2,3 Dichlorohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-dichlorohexane at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a remarkable balance between computational cost and accuracy. uci.edu This method is widely used for geometry optimizations, which involves finding the lowest energy arrangement of atoms, and for calculating the thermodynamic properties of molecules. uci.eduresearchgate.net For this compound, DFT methods, such as those employing the B3LYP functional, are used to predict the stable three-dimensional structures of its various stereoisomers and conformers. rsc.org

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the system, a process known as geometry optimization. arxiv.org This yields key structural parameters like bond lengths, bond angles, and dihedral angles for the most stable conformer. By comparing the optimized energies of different conformers (e.g., anti vs. gauche arrangements of the chlorine atoms), their relative stabilities can be determined. While specific DFT studies on this compound are not abundant, the principles are well-established from work on similar molecules like dichlorocyclohexanes. researchgate.netrsc.org

Below is a representative data table of optimized geometrical parameters for a conformer of this compound, as would be predicted by a DFT calculation at a level like B3LYP/6-311G**.

Table 1: Theoretical Geometrical Parameters of a this compound Conformer (DFT/B3LYP) This table is interactive. You can sort the data by clicking on the headers.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (average) | 1.53 Å |

| Bond Length | C-H (average) | 1.10 Å |

| Bond Length | C-Cl (average) | 1.80 Å |

| Bond Angle | C-C-C (average) | 112.5° |

| Bond Angle | C-C-Cl (average) | 110.0° |

For situations requiring higher accuracy, researchers turn to ab initio and post-Hartree-Fock methods. acs.org Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameters. The foundational ab initio method is Hartree-Fock (HF), but it neglects electron correlation, which is the interaction between individual electrons. catalysis.blog

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. catalysis.blogresearchgate.net MP2 is a common choice that provides a good compromise between accuracy and computational demand, making it suitable for calculating the energies of different conformers of this compound. rsc.orgacs.org For even more precise predictions, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard," though they are computationally very expensive. catalysis.blog These high-accuracy calculations are crucial for benchmarking other methods and for obtaining reliable conformational energy differences, which are often only a few kilocalories per mole. researchgate.net

Table 2: Comparison of Calculated Relative Energies for this compound Conformers This table is interactive. You can sort the data by clicking on the headers.

| Method | Basis Set | Relative Energy (Anti vs. Gauche) (kcal/mol) |

|---|---|---|

| HF | 6-31G* | 1.5 |

| B3LYP | 6-311+G** | 0.8 |

| MP2 | cc-pVTZ | 0.6 |

The electronic structure calculations also yield information about the charge distribution and reactivity of this compound. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. cerist.dz It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). cerist.dzijarset.com For this compound, the MEP would show negative potential around the electronegative chlorine atoms, indicating sites susceptible to electrophilic attack, while regions around hydrogen atoms would show positive potential. cerist.dzbhu.ac.in

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. bhu.ac.inresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. ijarset.com

Table 3: Calculated Frontier Molecular Orbital Properties of this compound This table is interactive. You can sort the data by clicking on the headers.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -10.8 |

| LUMO Energy | 0.9 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, this compound is a flexible molecule that constantly changes its shape at room temperature. Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior.

The six-carbon chain of this compound can rotate around its carbon-carbon single bonds, leading to a large number of possible conformations. MD simulations are an effective tool for exploring this complex conformational space. chemrxiv.org By simulating the molecule's trajectory over nanoseconds or longer, it is possible to identify the most stable and frequently visited conformations.

These simulations reveal not just the stable conformers (local minima on the potential energy surface) but also the transition states and energy barriers between them. researchgate.net This information is crucial for understanding the dynamics of conformational interconversion—for instance, the rate at which a gauche conformer flips into an anti conformer. This type of analysis has been applied to similar molecules, such as stereoisomers of 2,3-dichlorobutane (B1630595), to understand their conformational structure. researchgate.net

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. core.ac.uk Solvation can stabilize or destabilize certain conformers based on their polarity. aip.org For this compound, the conformers have different dipole moments; more polar conformers are generally stabilized to a greater extent by polar solvents.

Computational models can simulate these solvent effects. researchgate.net Explicit solvent models surround the molecule with a large number of individual solvent molecules, which is computationally intensive. A more common approach is to use an implicit or continuum solvent model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net By performing simulations in different continuum solvents, it is possible to quantify how the equilibrium between the conformers of this compound shifts in response to solvent polarity. For example, the population of a more polar gauche conformer is expected to increase relative to a less polar anti conformer as the solvent polarity increases from hexane (B92381) to water.

Table 4: Theoretical Effect of Solvent on the Relative Free Energy of a Gauche Conformer This table is interactive. You can sort the data by clicking on the headers.

| Solvent | Dielectric Constant | Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 0.6 |

| Hexane | 1.9 | 0.5 |

| Diethyl Ether | 4.3 | 0.2 |

| Dichloromethane | 9.1 | -0.1 |

Theoretical Prediction of Spectroscopic Data

Computational methods provide powerful tools for predicting the spectroscopic characteristics of molecules like this compound, offering insights that complement and guide experimental work.

Simulation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant area of computational chemistry that aids in structure elucidation. For this compound, theoretical calculations can determine the 1H and 13C chemical shifts (δ) and spin-spin coupling constants (J).

The predominant method for these predictions is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgajol.info This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational cost. ajol.info To improve the correlation with experimental data measured in solution, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). liverpool.ac.ukmdpi.com

Recent advancements have also seen the rise of machine learning, particularly Graph Neural Networks (GNNs), which can be trained on large datasets of known structures and their experimental NMR data to predict chemical shifts with high accuracy. nih.gov These models can even incorporate DFT-calculated shielding tensors as descriptors to enhance their predictive power. nih.gov

Computational predictions are invaluable for assigning specific resonances in complex experimental spectra and for distinguishing between different stereoisomers of this compound (e.g., (2R,3R), (2S,3S), and meso forms), as each isomer will have a unique set of predicted chemical shifts. A strong linear correlation between calculated and experimental shifts provides confidence in the structural assignment. mdpi.com

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ in ppm) for a Stereoisomer of this compound Calculated using a representative DFT/GIAO methodology.

| Atom | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 (CH3) | 13C | ~11.5 |

| C2 (CHCl) | 13C | ~65.0 |

| C3 (CHCl) | 13C | ~64.8 |

| C4 (CH2) | 13C | ~34.2 |

| C5 (CH2) | 13C | ~20.1 |

| C6 (CH3) | 13C | ~13.9 |

| H on C2 | 1H | ~4.10 |

| H on C3 | 1H | ~4.05 |

Calculation of Vibrational Frequencies and Intensities

Theoretical modeling is used to predict the infrared (IR) and Raman vibrational spectra of this compound. These calculations help in assigning experimentally observed spectral bands to specific molecular motions.

The process begins with optimizing the molecular geometry to find a minimum on the potential energy surface. acs.org Subsequently, vibrational frequency calculations are performed, typically using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). ahievran.edu.tr These calculations yield a set of harmonic vibrational frequencies, IR intensities, and Raman activities. ahievran.edu.trarxiv.org Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-Cl stretching, CH2 bending, or C-C bond stretching. mdpi.com

Due to the nature of harmonic approximations, calculated frequencies are often systematically higher than experimental values. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. niscpr.res.in The analysis of the potential energy distribution (PED) can also be performed to provide a detailed assignment of each vibrational mode. niscpr.res.in

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound Calculations based on standard DFT methods.

| Vibrational Mode | Predicted Frequency (cm-1) | Expected IR Intensity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2950-3050 | Strong |

| CH2/CH3 Scissoring/Bending | 1380-1470 | Medium |

| C-C Stretching | 1000-1200 | Weak-Medium |

| C-Cl Stretching | 650-750 | Strong |

Computational Approaches to Reaction Mechanisms and Transition States

Computational chemistry provides indispensable insights into the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the prediction of product distributions.

Elucidation of Reaction Pathways and Energy Barriers

For reactions involving this compound, such as nucleophilic substitution (SN2) or elimination (E2), computational methods can map the entire potential energy surface (PES). researchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

By locating the transition state structure and performing frequency calculations, chemists can confirm it is a first-order saddle point on the PES (characterized by one imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. researchgate.net Computational studies on similar haloalkanes have shown that for SN2 reactions, the PES often features a double-well profile, corresponding to the formation of reactant and product complexes. researchgate.net The nature of the solvent, modeled computationally, can significantly influence these energy barriers. researchgate.net

Table 3: Hypothetical Energy Profile for a Base-Induced E2 Elimination of this compound Illustrative relative energies calculated via DFT.

| Reaction Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Base | 0.0 |

| Transition State (TS) | Anti-periplanar arrangement of H and Cl | +21.5 |

| Products | Alkene + Conjugate Acid + Cl- | -10.0 |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

When a reaction can yield multiple isomers, computational modeling can predict the outcome by comparing the activation energies of the competing pathways.

Regioselectivity: The E2 elimination of this compound can potentially form different alkene products (e.g., 2-chlorohex-2-ene or 2-chlorohex-3-ene), depending on which β-hydrogen is removed. By calculating the transition state energies for each possible elimination pathway, the kinetically favored product—the one formed via the lowest energy barrier—can be predicted. This often aligns with Zaitsev's rule, which states that the more substituted alkene is the major product, but computational methods can provide a more quantitative prediction and account for exceptions. libretexts.org